N-(1-pyridin-2-ylpyrrolidin-3-yl)-2,3-dihydroindole-1-carboxamide
Description
N-(1-pyridin-2-ylpyrrolidin-3-yl)-2,3-dihydroindole-1-carboxamide is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
Properties
IUPAC Name |
N-(1-pyridin-2-ylpyrrolidin-3-yl)-2,3-dihydroindole-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N4O/c23-18(22-12-8-14-5-1-2-6-16(14)22)20-15-9-11-21(13-15)17-7-3-4-10-19-17/h1-7,10,15H,8-9,11-13H2,(H,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCRQTSNNZHLVMW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1NC(=O)N2CCC3=CC=CC=C32)C4=CC=CC=N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-(1-pyridin-2-ylpyrrolidin-3-yl)-2,3-dihydroindole-1-carboxamide involves several steps. One common method includes the reaction of α-bromoketones with 2-aminopyridine under different conditions to form N-(pyridin-2-yl)amides . The reaction is typically carried out in toluene with iodine and tert-butyl hydroperoxide (TBHP) as reagents, promoting C–C bond cleavage. The reaction conditions are mild and metal-free, making it an efficient synthetic route .
Chemical Reactions Analysis
N-(1-pyridin-2-ylpyrrolidin-3-yl)-2,3-dihydroindole-1-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as TBHP.
Reduction: Reduction reactions can be performed using hydrogen or other reducing agents.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound has shown potential in biological assays, particularly in the study of enzyme inhibition and receptor binding.
Industry: The compound can be used in the development of new materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of N-(1-pyridin-2-ylpyrrolidin-3-yl)-2,3-dihydroindole-1-carboxamide involves its interaction with specific molecular targets. The compound binds to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context .
Comparison with Similar Compounds
N-(1-pyridin-2-ylpyrrolidin-3-yl)-2,3-dihydroindole-1-carboxamide can be compared with other indole derivatives, such as:
N-(pyridin-2-yl)amides: These compounds share a similar pyridine and amide structure but differ in their specific substituents and overall structure.
3-bromoimidazo[1,2-a]pyridines: These compounds have a different core structure but share some synthetic pathways and biological activities.
The uniqueness of this compound lies in its specific combination of structural features, which confer distinct biological and chemical properties.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
